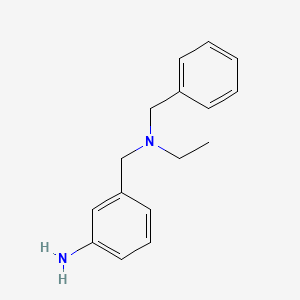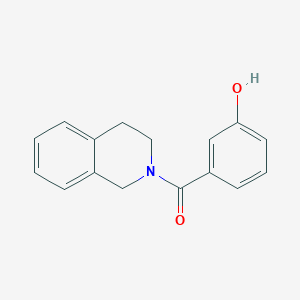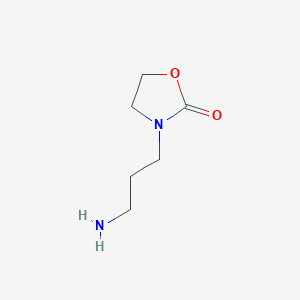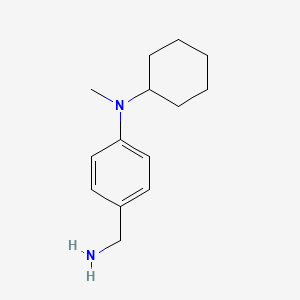
3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline
説明
“3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline” is a chemical compound with the molecular formula C8H6ClN3S2 and a molecular weight of 243.74 . It contains a 1,3,4-thiadiazole moiety, which is known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of a compound determines its pharmacological activities. The 1,3,4-thiadiazole ring in the compound is known for its strong aromaticity and the presence of an =N-C-S- moiety, which are requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
1,3,4-Thiadiazole was discovered by Emil Fischer in 1882 and is also known as 4-azathiazole or 3,4-dioxythiophene . It can be synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .科学的研究の応用
Corrosion Inhibition
3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline and related compounds have been extensively studied for their potential as corrosion inhibitors. For instance, Udhayakala et al. (2013) explored thiadiazolines as corrosion inhibitors for mild steel in acidic media. They analyzed several quantum chemical parameters correlating to inhibition efficiency, such as the highest occupied molecular orbital energy (EHOMO) and lowest unoccupied molecular orbital energy (ELUMO). The study concluded that these compounds are effective in reducing corrosion rates (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).
Synthesis and Bioactivity
Yang et al. (2013) synthesized novel 5-arylmethylideneamino-1,3,4-thiadiazole-2-ylsulfanyl acetamide derivatives. These compounds were investigated for plant growth-regulating activity and were found to significantly enhance root elongation at low concentrations (Yang, Wang, Zhang, & Wei, 2013).
Antimicrobial Applications
In the field of antimicrobial research, several derivatives of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline have been synthesized and tested for their effectiveness. For example, Yolal et al. (2012) investigated the antimicrobial activity of various derivatives, finding high anti-Mycobacterium smegmatis activity in the compounds studied (Yolal, Başoğlu, Bektaş, Demirci, Alpay-Karaoglu, & Demirbaş, 2012).
Catalytic and Inhibitory Activities
Several studies have focused on the catalytic and inhibitory activities of these compounds. Berger et al. (2003) identified a derivative of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline as a potent MEK1 kinase inhibitor, showing exceptional activity against specific cell lines (Berger, Dutia, Powell, Wu, Wissner, Boschelli, Floyd, Zhang, Torres, Levin, Du, Wojciechowicz, Discafani, Kohler, Kim, & Feldberg, 2003).
Environmental Applications
In environmental science, derivatives of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline have been used in developing sensors for detecting pollutants. Keivani et al. (2017) designed a voltammetric sensor that efficiently analyzes important water pollutants by leveraging the properties of these compounds (Keivani, Shabani-Nooshabadi, & Karimi-Maleh, 2017).
将来の方向性
特性
IUPAC Name |
3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-6-3-5(10)1-2-7(6)14-8-12-11-4-13-8/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOZQXMRUXRXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)SC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



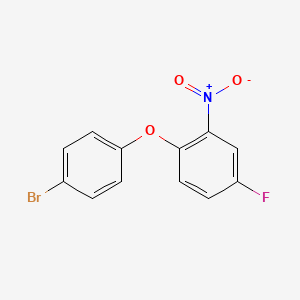
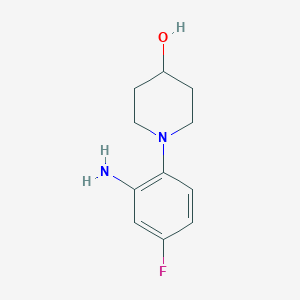
![2-[(3-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517085.png)
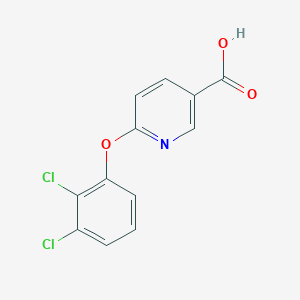
![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)
![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
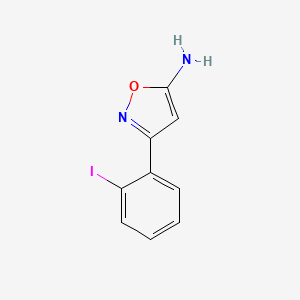
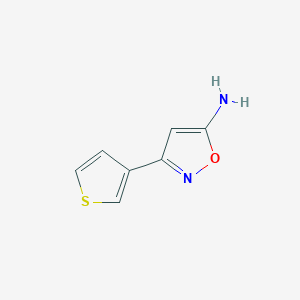
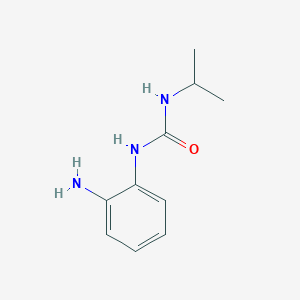
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)
